An In-depth Technical Guide to 1,4,7-Trithiacyclononane: Properties and Applications
An In-depth Technical Guide to 1,4,7-Trithiacyclononane: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Trithiacyclononane, commonly referred to as[1]aneS₃, is a sulfur-containing macrocycle that has garnered significant interest in the scientific community. Its unique structural conformation and ability to act as a potent tridentate ligand have made it a versatile building block in coordination chemistry, catalysis, and the development of novel therapeutic and diagnostic agents. This guide provides a comprehensive overview of the core properties of 1,4,7-trithiacyclononane, including its physical, chemical, and structural characteristics. Detailed experimental protocols for its synthesis and the preparation of its metal complexes are presented, alongside a summary of its applications, particularly in the realm of radiopharmaceuticals.
Core Properties of 1,4,7-Trithiacyclononane
1,4,7-Trithiacyclononane is a cyclic thioether with the chemical formula (CH₂CH₂S)₃.[2] It is a colorless solid that is insoluble in water but soluble in chlorocarbons and acetone.[2] Its key properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 1,4,7-Trithionane | [3] |
| Other Names | [1]aneS₃, Triethylene trisulfide | [3] |
| CAS Number | 6573-11-1 | [4] |
| Molecular Formula | C₆H₁₂S₃ | [2][3] |
| Molecular Weight | 180.35 g/mol | [2][4] |
| Appearance | Colorless solid | [2] |
| Melting Point | 78-81 °C | [2][4] |
| Boiling Point | Decomposes | [2] |
| Solubility | Insoluble in water; Soluble in chlorocarbons, acetone | [2] |
Crystallographic Data
The crystal structure of free 1,4,7-trithiacyclononane reveals a conformation where the sulfur atoms are directed towards the center of the ring, a feature that is crucial for its strong coordination to metal ions.[5]
| Parameter | Value | Reference |
| Crystal System | Rhombohedral | [5] |
| Space Group | R3c | [5] |
| a (Å) | 12.584 (3) | [5] |
| b (Å) | 12.584 (3) | [5] |
| c (Å) | 9.209 (2) | [5] |
| Z | 6 | [5] |
| Density (calculated) | 1.42 g/cm³ | [5] |
| S-S transannular distance (Å) | 3.45 | [5] |
Coordination Chemistry
1,4,7-Trithiacyclononane is a powerful tridentate ligand that forms stable complexes with a wide variety of transition metal ions, including those considered "hard" cations like iron(II) and copper(II).[2] It typically forms octahedral complexes with a formula of [M([1]aneS₃)₂]²⁺.[2] The unique facial coordination of the ligand imparts unusual structural and electronic properties to the resulting metal complexes.
Crystallographic Data of Selected Metal Complexes
| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| --INVALID-LINK--1]aneS₃)₂₂ | Monoclinic | P2₁/c | 8.681 (2) | 11.685 (3) | 11.624 (3) | 106.57 (2) | [6] |
| --INVALID-LINK--1]aneS₃)₂₂ | Orthorhombic | Pbca | 19.789 (40) | 15.235 (12) | 9.202 (3) | - | [6] |
| --INVALID-LINK--1]aneS₃)₂₂ | Orthorhombic | Pbca | 21.169 (3) | 15.193 (2) | 8.729 (2) | - | [6] |
| --INVALID-LINK--1]aneS₃)₂₃ | Monoclinic | I2/m | 11.329 (3) | 9.692 (3) | 14.909 (4) | 101.77 (2) | [7] |
Electrochemical Properties
The electrochemical behavior of 1,4,7-trithiacyclononane complexes is of significant interest. For example, the rhodium complex [Rh([1]aneS₃)₂]³⁺ exhibits two reversible one-electron reductions, corresponding to the Rh(III)/Rh(II) and Rh(II)/Rh(I) redox couples.[7]
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Reference |
| [Rh([1]aneS₃)₂]³⁺ | Rh(III)/Rh(II) | -0.71 | [7] |
| [Rh([1]aneS₃)₂]³⁺ | Rh(II)/Rh(I) | -1.08 | [7] |
Experimental Protocols
Synthesis of 1,4,7-Trithiacyclononane
A high-yield, one-step synthesis of 1,4,7-trithiacyclononane has been developed. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of 1,4,7-trithiacyclononane.
Detailed Protocol: A detailed protocol for a simple, high-yield synthesis is as follows:
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Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate in dimethylformamide (DMF).
-
Addition of Reactant: Slowly add 1,2-dibromoethane to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography.
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Work-up: After cooling, pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., dichloromethane).
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1,4,7-trithiacyclononane.
Synthesis of a Representative Metal Complex: Ni([1]aneS₃)₂₂
The synthesis of bis(1,4,7-trithiacyclononane)nickel(II) tetrafluoroborate is a straightforward procedure.
-
Ligand Dissolution: Dissolve 1,4,7-trithiacyclononane in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Metal Salt: To this solution, add a solution of nickel(II) tetrafluoroborate hexahydrate in the same solvent.
-
Complex Formation: Stir the resulting mixture at room temperature. The formation of the complex is often indicated by a color change.
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Isolation of the Product: The product, --INVALID-LINK--1]aneS₃)₂₂, will precipitate from the solution. The precipitate is collected by filtration, washed with cold solvent and then a non-polar solvent like diethyl ether, and dried under vacuum.
Applications in Drug Development and Beyond
The unique coordination properties of 1,4,7-trithiacyclononane and its derivatives make them valuable in various applications, including the development of radiopharmaceuticals. The ability to stably chelate radionuclides like Technetium-99m (⁹⁹ᵐTc) and Rhenium-186/188 (¹⁸⁶/¹⁸⁸Re) is of particular interest for diagnostic imaging and targeted radiotherapy, respectively.
The general workflow for the development of a[1]aneS₃-based radiopharmaceutical is outlined below.
Caption: Logical workflow for developing[1]aneS₃-based radiopharmaceuticals.
The process involves first synthesizing the[1]aneS₃ ligand, which is then often conjugated to a biological targeting molecule. This bioconjugate is subsequently radiolabeled with a suitable radionuclide. The resulting radiopharmaceutical can then be used for either diagnostic imaging or targeted therapy, depending on the decay properties of the chosen radionuclide.
Conclusion
1,4,7-Trithiacyclononane is a macrocyclic ligand with a rich coordination chemistry. Its pre-organized conformation for facial binding leads to the formation of highly stable metal complexes with unique properties. The straightforward synthesis of the ligand and its complexes, coupled with its strong metal-binding capabilities, has paved the way for its use in diverse fields, from fundamental coordination chemistry to the development of advanced medical imaging and therapeutic agents. This guide has provided a foundational understanding of the key properties and experimental methodologies associated with this important molecule, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4,7-Trithiacyclononane - Wikipedia [en.wikipedia.org]
- 3. 1,4,7-Trithiacyclononane | C6H12S3 | CID 373835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4,7-Trithiacyclononane 97 6573-11-1 [sigmaaldrich.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Homoleptic hexathia complexes of rhodium. The synthesis, electrochemistry, and single-crystal X-ray structure of [RhL2][PF6]3(L = 1,4,7-trithiacyclononane) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
